molecular formula C8H6ClF3N2O B13859251 2-Chloro-5-(trifluoromethyl)benzohydrazide CAS No. 26107-81-3

2-Chloro-5-(trifluoromethyl)benzohydrazide

Cat. No.: B13859251
CAS No.: 26107-81-3
M. Wt: 238.59 g/mol
InChI Key: KIOVFTWQNDXOGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(trifluoromethyl)benzohydrazide is an organic compound with the molecular formula C8H6ClF3N2O It is a derivative of benzoic acid, characterized by the presence of a chloro group at the second position and a trifluoromethyl group at the fifth position on the benzene ring, along with a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(trifluoromethyl)benzohydrazide typically involves the reaction of 2-Chloro-5-(trifluoromethyl)benzoic acid with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows: [ \text{2-Chloro-5-(trifluoromethyl)benzoic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} ]

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-(trifluoromethyl)benzohydrazide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydrazide group can be oxidized to form corresponding azides or other derivatives.

    Reduction Reactions: The compound can be reduced to form amines or other reduced products.

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of substituted benzohydrazides.

    Oxidation: Formation of azides or nitroso compounds.

    Reduction: Formation of amines or hydrazines.

Scientific Research Applications

2-Chloro-5-(trifluoromethyl)benzohydrazide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(trifluoromethyl)benzohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular targets. The chloro group can participate in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)benzoic acid
  • 2-Chloro-5-(trifluoromethyl)benzylamine
  • 2-Chloro-5-(trifluoromethyl)benzonitrile

Comparison:

  • 2-Chloro-5-(trifluoromethyl)benzoic acid: Similar structure but lacks the hydrazide group, making it less reactive in certain chemical reactions.
  • 2-Chloro-5-(trifluoromethyl)benzylamine: Contains an amine group instead of a hydrazide, leading to different reactivity and applications.
  • 2-Chloro-5-(trifluoromethyl)benzonitrile: Contains a nitrile group, which imparts different chemical properties and reactivity compared to the hydrazide group.

Properties

CAS No.

26107-81-3

Molecular Formula

C8H6ClF3N2O

Molecular Weight

238.59 g/mol

IUPAC Name

2-chloro-5-(trifluoromethyl)benzohydrazide

InChI

InChI=1S/C8H6ClF3N2O/c9-6-2-1-4(8(10,11)12)3-5(6)7(15)14-13/h1-3H,13H2,(H,14,15)

InChI Key

KIOVFTWQNDXOGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(=O)NN)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.